Acrolein oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5314-33-0 |
|---|---|
Molecular Formula |
C3H5NO |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
(NE)-N-prop-2-enylidenehydroxylamine |
InChI |
InChI=1S/C3H5NO/c1-2-3-4-5/h2-3,5H,1H2/b4-3+ |
InChI Key |
KMNIXISXZFPRDC-ONEGZZNKSA-N |
SMILES |
C=CC=NO |
Isomeric SMILES |
C=C/C=N/O |
Canonical SMILES |
C=CC=NO |
Other CAS No. |
28051-67-4 5314-33-0 |
Synonyms |
acrolein oxime |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry
Established Synthetic Pathways to Acrolein Oxime
The primary route to this compound involves the direct oximation of its parent aldehyde, acrolein. Given the high reactivity and tendency of acrolein to polymerize, the conditions for this transformation must be carefully controlled to achieve high yields of the desired monomeric product. google.com
Oximation of Acrolein: Classical and Optimized Protocols
The classical and most widely employed synthesis of this compound is the reaction of acrolein with hydroxylamine (B1172632) or its salts. google.comresearchgate.net A common protocol involves the gradual addition of acrolein to an aqueous solution of hydroxylamine hydrochloride. google.comsmolecule.com A neutralizing agent, such as calcium carbonate or sodium carbonate, is essential to maintain the appropriate pH, as the reaction liberates strong acid from the hydroxylamine salt. google.comsmolecule.com
Key parameters for this reaction include:
Temperature: The reaction is exothermic and must be maintained at a low temperature, typically not exceeding 50°C, and in some protocols, as low as 25°C, to prevent the polymerization of acrolein and the decomposition of the unstable oxime product. google.comsmolecule.com
pH: The pH of the reaction mixture is critical and must be controlled within a range of 6.5 to 9. google.comsmolecule.com If the solution becomes too acidic, it can lead to the formation of highly viscous, undesirable polymeric byproducts instead of the monomeric oxime. google.com
The resulting monomeric this compound, a colorless to pale yellow oily liquid, can be isolated from the aqueous reaction mixture by extraction with an organic solvent like ether or by salting out. smolecule.com
Reaction Kinetics and Yield Optimization in this compound Synthesis
The reaction is typically acid-catalyzed; however, the pH must be carefully balanced. numberanalytics.comnih.gov While mild acidic conditions facilitate the dehydration of the carbinolamine intermediate, which is often the rate-determining step, a pH that is too low (e.g., below 3) will protonate the nitrogen atom of the hydroxylamine nucleophile, rendering it unreactive. nih.gov Consequently, the optimal pH for oxime formation is often found to be around 4.5, though for acrolein specifically, a slightly basic range of 6.5-9 is recommended to suppress polymerization. google.comnih.gov
| Factor | Effect on Reaction | Rationale |
|---|---|---|
| pH | Optimal range is critical (typically 6.5-9 for acrolein). google.comsmolecule.com Low pH can cause polymerization; very high or very low pH slows the reaction. google.comnih.gov | Balances the need for acid catalysis of the dehydration step against the deactivation of the hydroxylamine nucleophile at low pH. numberanalytics.comnih.gov |
| Temperature | Lower temperatures (e.g., <50°C) are required to maximize yield. google.com | Minimizes the competing and rapid polymerization of the acrolein starting material and prevents decomposition of the product. google.com |
| Reactant Concentration | The reaction rate is dependent on the concentration of both acrolein and hydroxylamine. numberanalytics.com | Follows standard principles of chemical kinetics for a bimolecular reaction. numberanalytics.com |
| Catalysts | The reaction is generally acid-catalyzed. numberanalytics.com Various other catalysts like pyridine (B92270) or specific solid catalysts can be used for oximations. researchgate.netd-nb.info | Catalysts provide an alternative reaction pathway with a lower activation energy, typically by facilitating the dehydration of the carbinolamine intermediate. numberanalytics.com |
Industrial-Scale Synthesis Considerations and Process Intensification
For the industrial manufacture of this compound, several factors beyond simple yield must be considered. The process described in a 1947 patent highlights key industrial considerations, such as the use of crude hydroxylamine salt solutions, which avoids the costs associated with purification. google.com The primary challenges on an industrial scale are managing the high reactivity of acrolein and the exothermic nature of the oximation reaction. google.com
Process Intensification strategies, such as the use of continuous flow reactors, are being increasingly applied to the synthesis of related compounds like oximes and their derivatives. vapourtec.comallfordrugs.com These technologies offer significant advantages over traditional batch processing:
Superior Heat Management: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of heat, which is critical for controlling the temperature of acrolein oximation. vapourtec.com
Enhanced Safety: The small reactor volume minimizes the quantity of hazardous material present at any given time. frontiersin.org
Increased Productivity: Continuous processing can lead to higher throughput and automation, as demonstrated in the synthesis of other oxime-based products where residence times were reduced to seconds. vapourtec.comallfordrugs.com
Improved Purity: Precise control over reaction parameters like temperature and residence time can lead to cleaner reaction profiles and higher purity products. frontiersin.org
Coupling the reaction with separation techniques, such as using a pervaporation membrane to remove byproducts, is another process intensification strategy that can drive the reaction equilibrium toward the product and increase conversion rates. google.com
Synthesis of this compound Derivatives and Analogs
The versatile structure of this compound allows for the synthesis of a wide range of derivatives and analogs through reactions at the oxime's oxygen atom or the carbon-carbon double bond.
Stereoselective and Regioselective Synthesis of O-Substituted Acrolein Oximes
The synthesis of O-substituted oximes, where an alkyl or aryl group is attached to the oxime oxygen, is a common derivatization. A classical approach involves a two-step process:
Reaction of the parent oxime with an alkali-metal hydroxide (B78521) to form the corresponding alkali metal salt. google.com
Reaction of the salt with an organohalide compound (e.g., methyl iodide, allyl bromide) to form the O-substituted product. google.com
To achieve high yields, this process is often conducted under anhydrous conditions, which may involve azeotropic distillation to remove the water formed during the initial salt formation. google.com
More advanced methods focus on achieving high stereoselectivity (control over the E/Z geometry of the C=N bond) and regioselectivity. For instance, the iridium-catalyzed isomerization of O-allyl oximes provides a route to O-vinyl oximes. acs.org The subsequent rearrangement of these O-vinyl oximes can be controlled by substituents or reaction conditions to regioselectively yield specific substituted pyrroles, demonstrating precise control over the reactivity of an this compound analog. acs.org The lithiation of O-alkyl oximes followed by reaction with electrophiles is another powerful method for creating new carbon-carbon or carbon-halogen bonds with a high degree of stereocontrol. researchgate.net
Synthesis of this compound Adducts for Specific Applications (e.g., analytical derivatization reagents)
The high reactivity of the aldehyde group in acrolein is exploited in analytical chemistry to form stable, detectable adducts. Although the reaction often starts with acrolein itself, the product is a derivatized this compound, created in situ for analytical purposes.
A prominent application is the determination of trace levels of acrolein in environmental or biological samples. rsc.org Due to acrolein's volatility and instability, it is often trapped and derivatized simultaneously. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to react with acrolein, forming a stable, thermally robust O-substituted this compound adduct. rsc.orgdtic.mil This adduct is significantly more suitable for analysis by methods such as gas chromatography-mass spectrometry (GC-MS), offering high sensitivity and allowing for the detection of acrolein at parts-per-trillion levels. rsc.orgdtic.milunipi.it
| Derivatization Reagent | Resulting Adduct Type | Analytical Method | Application |
|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | O-Pentafluorobenzyl this compound | GC-MS, LC-UV rsc.orgoup.com | Quantification of acrolein and other carbonyls in air, e-cigarette aerosols, and biological samples. rsc.orgdtic.milunipi.itcoresta.org |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Acrolein 2,4-dinitrophenylhydrazone (a hydrazone, not an oxime, but a related derivative) | HPLC | Classic method for carbonyl detection, though prone to errors with unsaturated aldehydes like acrolein. |
| Aminoxy-biotin / Aminoxy-alkyne | Oxime-linked biotin (B1667282) or alkyne tag | Mass Spectrometry, Fluorescence Gel Imaging | Tagging of acrolein-protein adducts (FDP-lysine) for proteomic studies and biological imaging. diva-portal.org |
In biochemical contexts, the reaction of acrolein with nucleophilic amino acid residues in proteins, such as lysine (B10760008), forms stable adducts. diva-portal.orgacs.org These protein adducts can be further derivatized for detection and analysis. For example, an acrolein-modified lysine residue can be reacted with a probe containing an aminoxy functional group (e.g., aminoxy-biotin), which selectively forms a stable oxime linkage with the residual carbonyl functionality of the adduct. diva-portal.org This strategy allows for the specific tagging and identification of proteins that have been modified by acrolein. diva-portal.org
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic routes for industrial chemicals is a cornerstone of green chemistry. For this compound, green approaches primarily focus on two key areas: the use of renewable feedstocks for the synthesis of the acrolein precursor and the implementation of cleaner, more efficient catalytic methods for the oximation reaction itself. These strategies aim to reduce reliance on fossil fuels, minimize waste, and avoid hazardous reagents, aligning with the core principles of sustainable chemical manufacturing. wiley-vch.de
A significant advancement in the green synthesis of the acrolein precursor involves the catalytic dehydration of glycerol (B35011). researchgate.net Glycerol is a readily available and renewable resource, as it is the primary byproduct of biodiesel production. researchgate.netrsc.org This pathway provides a sustainable alternative to the traditional petrochemical route, which relies on the oxidation of propylene (B89431). wipo.int The gas-phase dehydration of glycerol over solid acid catalysts has been extensively researched to optimize acrolein yield and selectivity.
Various catalytic systems have been investigated for the glycerol dehydration reaction, with a focus on catalyst activity, selectivity towards acrolein, and stability. Hydrated tantalum oxides, for instance, have demonstrated effectiveness in catalyzing the gas-phase dehydration of glycerol to acrolein at temperatures around 315 °C. researchgate.net Similarly, single-site H-ZSM-5 catalysts have been reported to convert glycerol to acrolein with high efficiency and long catalyst life. rsc.org
The table below summarizes the catalytic performance of different systems for the sustainable production of acrolein from glycerol.
| Catalyst System | Reaction Temperature (°C) | Glycerol Conversion (%) | Acrolein Selectivity (%) | Acrolein Yield (%) | Reference |
| Ta₂O₅-350 | 315 | ~90 | ~70 | ~63 | researchgate.net |
| H-ZSM-5 | - | - | ~100 | - | rsc.org |
| Mg₇Bi₅Mo₁₂Oₓ | - | - | 20 | 2.7 | capes.gov.br |
| Ca₇Bi₅Mo₁₂Oₓ | - | - | 34 | 3.2 | capes.gov.br |
| Ce₀.₁Ag₀.₃Mo₀.₅P₀.₃Oᵧ | - | 15.3 | 28.7 | 4.4 | researchgate.net |
| Data presented is based on findings from various research studies under different experimental conditions. Direct comparison may not be precise. |
Another critical aspect of greening the synthesis of this compound is the oximation process itself. The traditional method involves reacting acrolein with a solution of hydroxylamine, often prepared from its salt, which can generate inorganic salt byproducts. google.com Green chemistry seeks to replace such stoichiometric processes with catalytic alternatives that improve atom economy and reduce waste.
While specific green catalytic systems for acrolein oximation are not as widely documented as for other ketones like cyclohexanone (B45756), the principles are transferable. For example, the ammoximation of cyclohexanone using titanosilicate catalysts like TS-1 with hydrogen peroxide and ammonia (B1221849) represents a landmark green industrial process. rsc.org This type of one-pot reaction, where the oximating agent is formed in situ or the catalyst facilitates the reaction with higher efficiency and selectivity, is highly desirable. rsc.orgnih.gov The development of heterogeneous catalysts for the oximation of acrolein would allow for easier separation and recycling of the catalyst, minimizing waste streams. acs.org
Furthermore, the use of unconventional, greener solvents or solvent-free conditions represents another avenue for sustainable synthesis. acs.orgpsu.edu Optimizing reaction parameters such as temperature and pH, as noted in conventional synthesis, can also contribute to a greener process by maximizing yield and minimizing the formation of unwanted polymeric byproducts. google.com
Chemical Reactivity and Mechanistic Investigations
Fundamental Transformations of the Oxime Functional Group
The oxime moiety of acrolein oxime is the site of several fundamental chemical transformations, including dehydration, rearrangement, and hydrolysis. These reactions are central to its role as a precursor to valuable industrial monomers and other chemical entities.
The dehydration of this compound is a synthetically important reaction that yields acrylonitrile (B1666552), a key commodity chemical used in the production of polymers like polyacrylonitrile (B21495) and ABS resins. This transformation involves the elimination of a water molecule from the oxime functional group.
The process can be achieved through various methods. Treatment with chemical dehydrating agents, such as acetic anhydride (B1165640) at moderate temperatures, effectively converts the oxime to the nitrile. smolecule.comgoogle.com Alternatively, the dehydration can be performed in the vapor phase by passing the oxime over a solid acid catalyst, such as alumina, at elevated temperatures, typically between 200°C and 400°C. google.com This catalytic method is particularly significant for industrial applications. The reaction is often carried out as soon as possible after the oxime's formation to prevent polymerization and maximize the yield of the desired monomeric acrylonitrile. google.com
The mechanism of dehydration is closely related to that of the Beckmann rearrangement for aldoximes. Under acidic conditions or upon heating, the hydroxyl group of the oxime is converted into a good leaving group. Subsequent elimination of water and rearrangement leads to the formation of the nitrile triple bond.
| Method | Dehydrating Agent/Catalyst | Temperature | Yield | Reference |
| Chemical Dehydration | Acetic Anhydride | Low to moderate (e.g., <50°C) | High | smolecule.comgoogle.com |
| Catalytic Dehydration | Alumina (Al₂O₃) | 200°C - 400°C | Excellent | google.com |
This table presents common methods for the dehydration of this compound to acrylonitrile, including typical reagents, catalysts, and reaction conditions.
The Beckmann rearrangement is a classic reaction of oximes. For aldoximes like this compound, this acid-catalyzed rearrangement typically results in the formation of a nitrile rather than an amide. masterorganicchemistry.combyjus.com The reaction proceeds by protonation of the oxime's hydroxyl group, converting it into a better leaving group (water). The subsequent migration of the hydrogen atom attached to the imine carbon and the departure of water occur in a concerted step to form a nitrilium ion intermediate, which is then deprotonated to yield the final nitrile product, acrylonitrile. masterorganicchemistry.com Therefore, the dehydration of this compound can be considered a form of Beckmann rearrangement, often referred to as a Beckmann fragmentation.
In addition to the classic Beckmann rearrangement, oximes can undergo reductive rearrangements. These reactions transform the oxime group into an amine while inducing structural changes. For instance, the use of strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of hydrosilanes as reducing agents can catalyze the reductive rearrangement of oximes to secondary amines at room temperature. rsc.org Mechanistic studies suggest pathways that may involve the rearrangement of an O-silylated oxime intermediate into a nitrilium ion, which is then reduced by the hydrosilane. rsc.org While specific studies on this compound in this context are not detailed, the general mechanism is applicable.
The formation of this compound from acrolein and hydroxylamine (B1172632) is a reversible condensation reaction. nih.gov Consequently, the oxime can undergo hydrolysis back to its parent aldehyde and hydroxylamine, particularly under aqueous acidic conditions. nih.govnih.gov
Rearrangement Reactions: Beckmann-Type and Reductive Processes
Reactivity of the Alpha,Beta-Unsaturated System
The conjugated C=C double bond in this compound, being in proximity to the electron-withdrawing oxime group, is susceptible to nucleophilic attack, primarily through conjugate addition pathways. It can also participate as a dipolarophile in cycloaddition reactions.
The α,β-unsaturated system in this compound is an electrophilic site, making it a substrate for Michael (conjugate) addition reactions. Nucleophiles can add to the β-carbon of the carbon-carbon double bond. This reactivity is analogous to that of its parent compound, acrolein, which readily undergoes 1,4-addition with a variety of nucleophiles. diva-portal.org
Research has shown that nucleophiles such as thiols and amines can add to the activated double bond of acrolein derivatives. diva-portal.orgacs.org For example, studies on acrolein itself show that it reacts with lysine (B10760008) residues in proteins via a double Michael addition to form complex heterocyclic adducts. diva-portal.orgacs.org Similarly, vitamin C has been shown to participate in Michael addition reactions with α,β-unsaturated aldehydes like acrolein. researchgate.netnih.gov While specific examples detailing the Michael addition to this compound itself are sparse, its electronic structure, featuring a LUMO with a large lobe on the β-carbon, strongly supports its reactivity as a Michael acceptor. chemtube3d.com Radical additions to the conjugated system of oxime ethers have also been demonstrated, where an alkyl radical adds to the double bond, leading to the formation of an N-borylenamine intermediate that can be trapped by electrophiles. jst.go.jp
| Nucleophile Type | General Product | Mechanistic Feature |
| Thiols (R-SH) | β-Thioether oxime | 1,4-conjugate addition |
| Amines (R-NH₂) | β-Amino oxime | 1,4-conjugate addition |
| Carbon Nucleophiles | β-Alkylated oxime | 1,4-conjugate addition |
| Radicals (R•) | β-Alkylated oxime | Radical addition to C=C bond |
This table outlines the expected outcomes of Michael addition reactions on the α,β-unsaturated system of this compound with various nucleophiles.
This compound can participate in cycloaddition reactions, most notably as a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.org In these reactions, a 1,3-dipole reacts with the C=C double bond of the oxime to form a five-membered heterocyclic ring. organic-chemistry.org The electron-deficient nature of the double bond, influenced by the oxime group, facilitates reactions with electron-rich 1,3-dipoles. organic-chemistry.org For instance, nitrones have been shown to react with acrolein in asymmetric 1,3-dipolar cycloadditions catalyzed by chiral Lewis acids to form isoxazolidine (B1194047) derivatives. dergipark.org.tr
Furthermore, the oxime group itself can be a precursor to a 1,3-dipole. Oxidation of aldoximes with reagents like hypervalent iodine compounds can generate nitrile oxides in situ. core.ac.uk These nitrile oxides are highly reactive 1,3-dipoles that can then react with another alkene (a dipolarophile) to form isoxazolines. While this involves a transformation of the oxime, it highlights a key cycloaddition pathway accessible from this compound. A transition metal-free reaction involving oxime esters and acrolein has been developed to synthesize polysubstituted pyridines, proceeding through the generation of an iminyl radical which then reacts with acrolein in a complex cascade. mdpi.comnih.gov
| Reaction Type | Role of this compound | 1,3-Dipole Example | Product Class | Reference |
| [3+2] Cycloaddition | Dipolarophile | Nitrone | Isoxazolidine | dergipark.org.tr |
| [3+2] Cycloaddition | Dipolarophile | Nitrile Oxide | Isoxazoline (B3343090) | acs.org |
| Cascade Reaction | Reactant | Iminyl Radical (from oxime ester) | Substituted Pyridine (B92270) | mdpi.comnih.gov |
This table summarizes the involvement of this compound or its derivatives in various cycloaddition reactions, detailing its role, the reacting partner, and the resulting heterocyclic product.
Conjugate Addition Reactions (Michael Additions)
Polymerization Chemistry of this compound
This compound is a versatile monomer that can undergo polymerization through various mechanisms, leading to polymers with diverse architectures and properties.
The thermal polymerization of this compound has been a subject of detailed kinetic studies. researchgate.netscispace.com In aqueous solutions, the polymerization is initiated by an anion, specifically CH2=CH-CH=N-O(-), which is formed from the ionic dissociation of molecular aggregates of the oxime. jst.go.jp The reaction order concerning the concentration of the oxime has been reported to be between 2.3 and 2.6 in solvents like benzene. researchgate.net This type of polymerization proceeds via a free ionic mechanism, resulting in polymers with a relatively low molecular weight, typically in the range of 1000-2000. jst.go.jp This is primarily due to chain transfer reactions involving water and the monomer itself. jst.go.jp
The polymerization of this compound can be catalyzed by bases such as lithium hydroxide (B78521) (LiOH). jst.go.jpjst.go.jpresearchgate.net In this process, the initiating species is the same anion, CH2=CH-CH=N-O(-), which is generated from the reaction of the oxime with the hydroxide catalyst. jst.go.jp Similar to thermal polymerization in aqueous solution, this catalyzed process follows a free ionic mechanism. jst.go.jp However, a notable side reaction in the catalyzed polymerization is the addition of a hydroxy anion, which arises from chain transfer to water, to the pendant oxime group. jst.go.jp This can lead to branching and cyclization of the polymer, often rendering it insoluble in organic solvents. jst.go.jp Other catalysts, such as butyllithium, have also been employed in the polymerization of this compound. jst.go.jp
Chain transfer reactions play a crucial role in determining the final structure and molecular weight of poly(this compound). In aqueous polymerizations, both thermal and catalyzed, chain transfer to water and the monomer are significant pathways that lead to the formation of low molecular weight polymers. jst.go.jp A stable polymer is typically produced through a chain transfer reaction with the this compound monomer itself. scispace.com In the presence of a catalyst like lithium hydroxide, chain transfer to water can generate hydroxy anions. jst.go.jp These anions can then react with the pendant oxime groups on the polymer chain, introducing branching and cyclization. jst.go.jp This highlights how the polymerization conditions and the presence of chain transfer agents can be used to tailor the polymer's architecture.
This compound can be used to create various polymer architectures, including homopolymers and copolymers. For instance, copolymer networks based on acrolein, styrene, and divinylbenzene (B73037) have been synthesized via suspension polymerization. researchgate.net The incorporation of acrolein into these networks has been confirmed using Fourier-transform infrared spectroscopy (FTIR) and 13C cross-polarization/magic angle spinning (CP/MAS) nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The carbonyl groups of these acrolein-containing copolymers can be subsequently modified, for example, by reaction with hydroxylamine under alkaline conditions to introduce oxime groups. researchgate.net
The characterization of poly(this compound) often involves spectroscopic techniques to elucidate its structure. scispace.comscispace.com The resulting polymers can possess a range of functional groups, including aldehydes, vinyl groups, and ether functions, depending on the polymerization mechanism (1,2-, 1,4-, or 3,4-additions). researchgate.net
Table 1: Polymerization Methods of this compound and Resulting Polymer Characteristics
| Polymerization Method | Initiator/Catalyst | Key Mechanistic Features | Resulting Polymer Characteristics |
|---|---|---|---|
| Thermal Polymerization (in aqueous solution) | None (self-initiated) | Free ionic mechanism; initiation by CH2=CH-CH=N-O(-) from dissociation of molecular aggregates. | Low molecular weight (1000-2000); influenced by chain transfer to water and monomer. jst.go.jp |
| Catalyzed Anionic Polymerization | Lithium Hydroxide (LiOH) | Free ionic mechanism; initiation by CH2=CH-CH=N-O(-) from reaction of oxime with LiOH. | Low molecular weight; potential for branching and cyclization due to side reactions with hydroxy anions. jst.go.jp |
Role of Chain Transfer Reactions in Polymer Structure
Role as a Key Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in various multi-step organic syntheses. One of its notable applications is its role as a precursor in the synthesis of acrylonitrile. smolecule.com The dehydration of this compound, often achieved using dehydrating agents like acetic anhydride, yields acrylonitrile in high quantities. smolecule.com This transformation underscores the utility of this compound in accessing other important nitrogen-containing compounds. smolecule.com
Furthermore, this compound can be involved in more complex synthetic pathways. For instance, it can participate in reactions to form heterocyclic structures. Research has shown that acrolein can react with lysine residues in a multi-step process involving two Michael additions, followed by an intramolecular aldol (B89426) reaction and dehydration to generate a 2-formyl-3,4-dehydropiperidino (FDP) moiety. diva-portal.org This FDP can then be converted to a 3-methylpyridinium (MP) lysine. diva-portal.org While this specific example involves acrolein itself, it highlights the type of reactive pathways that the unsaturated system present in this compound could potentially undergo, making it a versatile building block for constructing complex molecules.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetaldehyde (B116499) Oxime |
| Acetone (B3395972) oxime |
| Acrolein |
| This compound |
| Acrylonitrile |
| anilino |
| Benzaldehyde (B42025) oxime |
| butoxy ethanol |
| butyllithium |
| Calcium carbonate |
| cyclohexanol |
| divinylbenzene |
| ethoxyethyl acetate |
| glutaraldehyde |
| n-heptane |
| isobutanol |
| isopropanol |
| Lithium hydroxide |
| p-nitroaniline |
| Styrene |
| t-butyl peroctoate |
| t-butyl peroxypivalate |
| Toluene |
Functionalization of Complex Substrates via Oxime Chemistry (e.g., chemoselective modification of peptides for diversification)
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands out as a robust and highly chemoselective method for the modification of complex biomolecules such as peptides. researchgate.netnih.gov This "click" chemistry approach allows for the introduction of diverse functional groups onto a peptide backbone under mild, aqueous conditions, often with high efficiency and selectivity, even in the presence of other nucleophilic amino acid residues. researchgate.netnih.gov The resulting oxime bond is stable at neutral pH, making it suitable for a wide range of biological applications. researchgate.netiaea.org
A key strategy for peptide diversification involves a two-step process. First, a unique chemical handle, either an aldehyde/ketone or an aminooxy group, is incorporated into the peptide sequence. This is typically achieved by using a modified amino acid during solid-phase peptide synthesis (SPPS). nih.gov Subsequently, this handle is reacted with a complementary functionalized molecule to generate the modified peptide.
One innovative approach involves the use of acrolein to post-translationally modify lysine residues within a peptide. This reaction converts the primary amine of lysine into a heterocyclic α,β-unsaturated carbonyl known as a 3-formyl-3,4-dehydropiperidino (FDP) group. diva-portal.orgresearchgate.net This FDP moiety contains an aldehyde that serves as a handle for subsequent chemoselective oxime ligation. This transformation is remarkable as it converts a nucleophilic lysine residue into an electrophilic handle, enabling a range of downstream functionalizations. diva-portal.orgresearchgate.netacs.org
Research has demonstrated the successful diversification of FDP-containing peptides through reaction with aminooxy-functionalized molecules. For instance, bioactive peptides containing one or two FDP groups have been shown to react completely with molecules like O-(2-methoxyethyl)hydroxylamine in an aqueous buffer at physiological pH (7.4), leading to the corresponding oxime-conjugated products. diva-portal.org This highlights the precision of the reaction, which selectively targets the introduced FDP handle without affecting other amino acids, making it ideal for late-stage peptide functionalization. diva-portal.orgacs.org
The chemoselectivity of oxime ligation is a significant advantage. Studies involving the reaction of aminooxy-modified peptides with aldehyde-containing molecules have shown high conjugation yields (70-90%) in acidic aqueous solutions (pH 2.5) at 60°C. iaea.org The high stability of the oxime linkage in vivo has also been confirmed, indicating its suitability for the development of bioconjugates for imaging and therapeutic applications. iaea.org
The versatility of this method is further showcased by its application in creating libraries of peptide analogues for screening and optimization. By preparing a single aminooxy-containing parent peptide, it can be aliquoted and reacted with a diverse library of aldehydes or ketones, rapidly generating a multitude of structurally distinct peptides for functional assessment. nih.gov This post-solid-phase diversification strategy is an efficient means to explore structure-activity relationships and identify peptide candidates with enhanced binding affinities or other desirable properties. nih.gov
The table below summarizes key findings from research on the chemoselective functionalization of peptides using oxime chemistry.
| Parent Peptide/Substrate | Modification Strategy | Reactant | Reaction Conditions | Outcome/Yield | Reference |
| Peptides with FDP-lysine (e.g., 2a, 2f-2i) | Acrolein-mediated lysine conversion to FDP, followed by oxime ligation | O-2-methoxyhydroxylamine | Aqueous buffer, pH 7.45 | Full conversion (>98%) to oxime conjugate | diva-portal.org |
| Aminooxy-modified LEF-NH2 and RGD cyclopeptides | Introduction of an aminooxyacetic acid (Aoa) group during synthesis | 4-[¹⁸F]Fluorobenzaldehyde | 0.5 mM peptide, 15 min, 60°C, aqueous solution, pH 2.5 | 70%-90% conjugation yield | iaea.org |
| GKFV peptide | Acrolein-mediated modification of lysine and N-terminus | Acrolein (5 equiv.) | pH 7.45, 37°C, 16 h | Complete conversion to dual FDP product | acs.org |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of acrolein oxime. The molecule exists as a mixture of (E)- and (Z)-stereoisomers, which are distinguishable by NMR. Furthermore, rotation around the C2-C3 single bond leads to s-trans and s-cis conformers, adding another layer of complexity to its spectral analysis.
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation
The ¹H and ¹³C NMR spectra of this compound are characterized by signals in the olefinic and iminyl regions. While specific experimental data for this compound is not extensively published, a detailed prediction of its spectral parameters can be made based on data from analogous α,β-unsaturated systems and established NMR principles. netlify.appumsl.edu
The protons are labeled as follows for clarity: HaHbC3=C2Hc-C1Hd=N-OH.
¹H NMR: The proton spectrum will feature complex multiplets for the vinyl protons (Ha, Hb, Hc) due to geminal (²JHaHb), cis (³JHaHc), and trans (³JHbHc) couplings. organicchemistrydata.orgorgchemboulder.com The chemical shift of the iminyl proton (Hd) is particularly sensitive to the (E/Z) configuration. In the (E)-isomer, Hd is generally shifted downfield compared to the (Z)-isomer due to the anisotropic effect of the hydroxyl group. The hydroxyl proton itself will appear as a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the sp² hybridized carbons of the vinyl and imine groups. chemicalbook.com The chemical shifts provide insight into the electronic environment of each carbon atom. The C1 carbon (the iminyl carbon) is expected around 150 ppm, while the vinyl carbons (C2 and C3) will resonate in the 115-140 ppm range.
| Predicted ¹H NMR Data for this compound (in CDCl₃) | ||||
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Hd (-CH=N) | E-isomer: ~7.5Z-isomer: ~6.8 | d | ³JHcHd ≈ 9 | The chemical shift is highly dependent on the isomer. |
| Hc (=CH-) | ~6.5 - 7.0 | ddd | ³JHcHd ≈ 9³Jtrans-HcHb ≈ 16³Jcis-Hcha ≈ 10 | Complex multiplet due to coupling with three other protons. |
| Hb (=CH₂) | ~5.4 | dd | ³Jtrans-HcHb ≈ 16²Jgem-HaHb ≈ 2 | Trans to Hc. |
| Ha (=CH₂) | ~5.3 | dd | ³Jcis-Hcha ≈ 10²Jgem-HaHb ≈ 2 | Cis to Hc. |
| OH | Variable (e.g., 8-10) | br s | - | Position and intensity are solvent and concentration dependent. |
| Predicted ¹³C NMR Data for this compound (in CDCl₃) | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH=N) | ~150.5 |
| C2 (=CH-) | ~135.0 |
| C3 (=CH₂) | ~127.0 |
Note: The values presented are estimates based on analogous compounds and are subject to variation based on experimental conditions.
2D NMR Techniques for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals of this compound and confirming its structure. nih.govceon.rs
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Key correlations would be observed between Hc and the protons Ha, Hb, and Hd, confirming the vinyl-imine proton sequence. The geminal coupling between Ha and Hb would also be evident.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. It would definitively link Hd to C1, Hc to C2, and the Ha/Hb pair to C3.
These techniques, when used in combination, provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. researchgate.net
Conformational Analysis using NMR
The conformational preference of this compound, specifically the rotation around the C2-C3 single bond leading to s-cis and s-trans planar conformers, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. acs.orgwhiterose.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close in space, typically within 5 Å. For this compound, an NOE correlation between the iminyl proton (Hd) and the vinyl proton (Hc) would be expected in both conformers. However, the key distinction would be the observation of an NOE between Hd and one of the terminal vinyl protons (Ha or Hb).
In the s-trans conformation , proton Hd is spatially distant from the terminal CH₂ group, and no significant NOE would be expected.
In the s-cis conformation , proton Hd is brought into close proximity with proton Ha (the cis-proton of the vinyl group). A measurable NOE between Hd and Ha would provide strong evidence for the presence of the s-cis conformer.
By quantifying the NOE enhancements, the relative populations of the s-cis and s-trans conformers in solution can be estimated, providing valuable insight into the molecule's conformational equilibrium.
Vibrational Spectroscopy
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the functional groups within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. arkat-usa.orgresearchgate.net The spectrum is typically characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its bonds.
| Characteristic FT-IR Absorption Bands for this compound | ||
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3200 | O-H stretch (oxime) | Broad, Medium |
| 3100 - 3000 | C-H stretch (sp² vinyl & imine) | Medium |
| 1650 - 1630 | C=N stretch (oxime) | Medium-Weak |
| 1620 - 1600 | C=C stretch (alkene) | Medium |
| ~990 and ~910 | =C-H bend (out-of-plane) | Strong |
| 960 - 930 | N-O stretch (oxime) | Medium-Strong |
The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl group of the oxime. The C=N stretching vibration is a key indicator of the oxime functionality, though it can sometimes be weak and appear close to the C=C stretching frequency. researchgate.net The strong out-of-plane bending vibrations for the vinyl group are also highly characteristic.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides information on the molecular framework and is particularly sensitive to non-polar bonds with high polarizability. researchgate.netnih.govlibretexts.org For this compound, the conjugated π-system makes it an excellent candidate for Raman analysis.
The most intense peak in the Raman spectrum of this compound is expected to be the C=C stretching mode due to the high polarizability of the double bond within the conjugated system. The C=N stretch is also Raman active and typically appears as a sharp band. Symmetrical vibrations and those involving the carbon backbone are generally strong in Raman spectra.
| Characteristic Raman Shifts for this compound | |
| Raman Shift (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | C-H stretch (sp² vinyl & imine) |
| 1625 - 1605 | C=C stretch (alkene) |
| 1655 - 1635 | C=N stretch (oxime) |
| 1420 - 1380 | =C-H in-plane bend |
| 965 - 935 | N-O stretch (oxime) |
The combination of FT-IR and Raman spectroscopy offers a complete picture of the vibrational characteristics of this compound. While FT-IR is excellent for identifying polar functional groups like O-H, Raman spectroscopy provides superior sensitivity for the C=C and C=N bonds that form the core of the conjugated system. acs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound. Analysis is often performed on the compound directly or on its more stable derivatives, which are created to improve analytical performance, such as thermal stability for gas chromatography-mass spectrometry (GC-MS). rsc.org
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. For this compound (C₃H₅NO), the calculated exact mass is 71.0371 u. HRMS can distinguish this mass from other ions with the same nominal mass, confirming the compound's molecular formula.
When subjected to ionization, typically electron ionization (EI), the this compound molecule will fragment in predictable ways. While specific literature on the HRMS fragmentation of pure this compound is sparse, the fragmentation pathways can be inferred from the known behavior of α,β-unsaturated oximes and from studies on its derivatives. miamioh.edu For instance, analysis of the pentafluorobenzyl (PFB) oxime of acrolein, a common derivative used for trace analysis, shows characteristic fragmentation that helps confirm the original aldehyde's structure. scispace.com Common fragmentation patterns for aldehydes include α-cleavage, which in the case of this compound would involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu
A summary of potential fragments for this compound is presented below.
| Ion Formula | Fragment Lost | Calculated Exact Mass (u) |
| [C₃H₅NO]⁺ | - | 71.0371 |
| [C₃H₄NO]⁺ | H | 70.0293 |
| [C₂H₄N]⁺ | HCO | 42.0344 |
| [C₃H₅N]⁺ | O | 55.0422 |
| [C₂H₃]⁺ | CH₂NO | 39.0235 |
This table is generated based on common fragmentation patterns for similar organic molecules.
Tandem mass spectrometry (MS/MS) is a technique that provides an even deeper level of structural detail. In an MS/MS experiment, a specific ion—typically the molecular ion ([M]⁺) of this compound—is selected, isolated, and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process creates a specific fragmentation fingerprint that is unique to the parent ion's structure, offering powerful confirmation.
This technique is instrumental in distinguishing between isomers, which may have identical high-resolution masses. For example, the MS/MS spectrum of the this compound molecular ion (m/z 71) would be expected to show product ions corresponding to the losses and fragments detailed in the table above. The specific pattern and relative intensities of these product ions confirm the connectivity of the atoms within the molecule. This approach has been successfully used to verify the fragmentation pathways of acrolein derivatives, confirming the identity of the analyte in complex biological samples. scispace.comacs.org The use of LC-MS/MS is a well-established and robust method for the detection and quantification of various oximes, highlighting its suitability for this compound analysis. researchgate.net
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways
X-ray Crystallography of this compound and its Crystalline Derivatives
While mass spectrometry provides structural information on individual molecules in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules within a crystal. This technique offers definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Research has been conducted on the crystal structure of the α-form of this compound. researchgate.net The structure was determined by means of X-ray diffraction, providing key crystallographic data. The study of crystalline derivatives, such as organometallic complexes containing oxime ligands, further expands the structural understanding of this functional group. researchgate.net
Table of Crystallographic Data for α-Acrolein Oxime
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
Data sourced from published research on the polymerization of this compound. researchgate.net
The ability to obtain a crystal structure is a significant step in characterizing a compound, as it provides an unambiguous structural benchmark. unimelb.edu.au
Chiroptical Spectroscopy (if applicable to chiral derivatives)
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical activity, meaning it will not rotate plane-polarized light or show a signal in circular dichroism (CD) or vibrational circular dichroism (VCD) spectroscopy.
However, chiroptical spectroscopy becomes a highly relevant and powerful technique for the analysis of chiral derivatives of this compound. Such derivatives could be synthesized through various asymmetric reactions. For example, an asymmetric Diels-Alder reaction involving a substituted acrolein could produce a chiral cyclic product, which could then be converted to the corresponding chiral oxime. researchgate.net Alternatively, acrolein could be reacted with a chiral reagent to yield a stereochemically defined product. arkat-usa.org
For these hypothetical chiral derivatives, chiroptical methods would be essential for:
Determining Absolute Configuration: By comparing the experimentally measured CD or VCD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R/S) of the stereocenters can be determined non-destructively. researchgate.net
Studying Conformation: Chiroptical signals are highly sensitive to the three-dimensional shape (conformation) of a molecule in solution, providing insights that are complementary to solid-state X-ray data and gas-phase MS data.
While not applicable to the parent compound, the principles of chiroptical spectroscopy are a critical component of the analytical toolkit for exploring the stereochemical aspects of this compound's potential derivatives.
Theoretical and Computational Chemistry
Quantum Chemical Calculations on Acrolein Oxime
Quantum chemical calculations offer fundamental insights into the behavior of this compound by solving approximations of the Schrödinger equation. These methods are crucial for analyzing the molecule's electronic structure and conformational possibilities.
The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. researchgate.netlibretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netntu.edu.iq A smaller energy gap generally indicates higher reactivity. researchgate.net
The molecular orbitals of acrolein itself show a conjugated π-system extending over the C=C and C=O bonds. researchgate.netresearchgate.net In this compound, this conjugation extends to the C=N bond, influencing the distribution of electron density and the nature of the frontier orbitals. The HOMO typically represents the ability to donate an electron, while the LUMO represents the ability to accept one. researchgate.net The distribution of these orbitals across the molecule's atoms helps predict where electrophilic or nucleophilic attacks are most likely to occur. researchgate.net
Table 1: Example of Frontier Molecular Orbital Energies and Global Reactivity Descriptors Calculated via DFT (Note: Data for acrolein is provided as an illustrative example of the types of parameters calculated)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|---|
| Acrolein | -7.91 | -1.29 | 6.62 | -4.60 | 1.59 |
| Pycolinaldehyde Oxime (for comparison) | -8.45 | 2.24 | 10.69 | -3.11 | - |
Data sourced from multiple theoretical studies. researchgate.netresearchgate.net
Theoretical calculations can predict the reactivity of this compound and identify its most reactive sites. The frontier molecular orbitals (HOMO and LUMO) are central to this, as reactions often occur via the interaction of the HOMO of one molecule with the LUMO of another. ubc.ca
Beyond the HOMO-LUMO gap, other quantum chemical descriptors are used to quantify reactivity. These include:
Chemical Potential (μ) and Electronegativity (χ) : Indicate the tendency of electrons to escape from a system. researchgate.net
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, with harder molecules having larger HOMO-LUMO gaps. researchgate.net
Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. researchgate.net
For molecules with multiple reactive sites like this compound (which has a C=C double bond, a C=N double bond, and the N-OH group), local reactivity descriptors such as Fukui functions or condensed Fukui parameters are employed. researchgate.net These functions indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution. Regions of negative potential (electron-rich) are prone to electrophilic attack, while regions of positive potential (electron-poor) are susceptible to nucleophilic attack. researchgate.net For example, in pyridine (B92270) oximes, high electron density areas identified by MEP are considered potential binding sites. ntu.edu.iq
This compound can exist in several isomeric forms due to rotation around the C-C single bond and the configuration of the C=N double bond. Theoretical calculations are essential for mapping the conformational energy landscape and determining the relative stability of these isomers.
The main isomers include:
E/Z Isomers : Based on the orientation of the -OH group relative to the vinyl group across the C=N double bond.
s-trans/s-cis Rotamers : Arising from rotation around the C2-C3 single bond, which dictates the relative orientation of the C=C and C=N bonds.
Computational and microwave spectroscopy studies have been performed on acrylaldehyde oxime (this compound) to investigate its structure. scite.ai Research has identified and characterized both the s-trans (E) and s-trans (Z) isomers. scite.ai The s-trans (E) form has been found to be a planar molecule. scite.ai The stability of different isomers is crucial as it can significantly impact their reactivity. For instance, in some Heck-type reactions, the (E)-oxime isomer is found to be much more reactive than the (Z)-isomer. nih.gov The relative stability between conformers can be small; for example, in the related propionaldehyde (B47417) oxime, the ac form of the E isomer is more stable than the sp form by only 0.16 kcal/mol. ubc.ca
Prediction of Reactivity and Reaction Sites
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating complex chemical processes, offering a balance between computational cost and accuracy. science.gov It is widely used to explore reaction mechanisms and model catalytic cycles involving oximes.
DFT calculations allow for the detailed mapping of a reaction's potential energy surface, which includes identifying reactants, products, intermediates, and, most importantly, transition state (TS) structures. acs.org The energy of the transition state determines the activation energy barrier of a reaction, which is directly related to the reaction rate.
For oxime-related reactions, DFT has been used to elucidate mechanisms for various transformations. A notable example is the intramolecular Heck-type coupling of oximes, where DFT calculations established a four-step catalytic cycle: oxidative addition, migratory insertion, β-H elimination, and catalyst regeneration. nih.gov In that study, migratory insertion was identified as the rate-determining step, with a significantly lower activation barrier for the (E)-oxime compared to the (Z)-oxime (+20.5 kcal/mol vs. +32.7 kcal/mol), explaining the difference in their reactivity. nih.gov
Similarly, DFT studies on the Ni-catalyzed aza-Heck cyclization of oxime esters revealed that β-H elimination, not alkene insertion, is the stereodetermining step. chinesechemsoc.org The mechanism of oxime formation itself has also been analyzed using DFT, including the effects of acid catalysis and the role of explicit solvent molecules in proton transfer steps. nih.govresearchgate.net These studies provide a blueprint for how the mechanisms of reactions involving this compound, such as cycloadditions or rearrangements, could be computationally investigated.
Modeling a full catalytic cycle is a key strength of DFT. This involves calculating the free energy profile for the entire reaction sequence, identifying the resting state of the catalyst, and determining the turnover-limiting step.
DFT has been successfully applied to model the catalytic cycles of several reactions involving oximes:
Heck-Type Reactions : As mentioned, DFT has been used to map the complete Ni0/NiII and Pd-catalyzed cycles for the cyclization of oxime derivatives. nih.govchinesechemsoc.org These models explain chemo- and stereoselectivity by comparing the energy barriers of competing pathways. chinesechemsoc.org
Asymmetric Hydrogenation : For the iridium-catalyzed asymmetric hydrogenation of oximes, DFT calculations unveiled a catalytic cycle consisting of dihydrogen activation and hydride transfer. researchgate.net The study showed that the hydride transfer is the chirality-determining step and highlighted the crucial role of a counter-ion in stabilizing the transition state. researchgate.net
These examples demonstrate how DFT can be applied to understand and predict the behavior of this compound in various catalytic systems, guiding the design of new reactions and catalysts.
Catalytic Cycle Modeling for Oxime-Related Reactions
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and interactions over time. nih.govresearchgate.netelifesciences.org
For this compound, MD simulations could be employed to:
Explore Conformational Space: Investigate the rotational barriers around single bonds and the relative stability of different conformers (e.g., s-trans vs. s-cis isomers arising from rotation around the C-C single bond, and E/Z isomers of the oxime group).
Simulate Solvation: Study the interaction of this compound with solvent molecules, such as water, to understand its solvation shell structure and the dynamics of hydrogen bonding between the oxime group and water.
Analyze Dynamic Properties: Calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of different parts of the molecule. rsc.org
The accuracy of MD simulations depends on the quality of the force field, which is a set of parameters describing the potential energy of the system. For novel molecules, these parameters may need to be developed or validated using quantum mechanical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding and predicting how a molecule will interact with other chemical species. The MEP is calculated on the molecule's electron density surface and provides a visual map of charge distribution. ajol.inforesearchgate.net
Mapping Reactive Sites: The MEP map uses a color scale to indicate different potential regions.
Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, negative potentials are expected around the oxygen and nitrogen atoms of the oxime group due to their lone pairs of electrons, as well as over the π-system of the double bonds. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom of the oxime's hydroxyl group is expected to be a region of strong positive potential, making it a potent hydrogen bond donor. researchgate.net
Neutral Regions (Green): These areas have a near-zero potential.
Predicting Intermolecular Interactions: By analyzing the MEP surface, one can predict the nature of non-covalent interactions. For this compound, the MEP map would clearly illustrate its amphiphilic nature, with a polar, hydrogen-bonding head (the oxime group) and a less polar hydrocarbon tail. This information is crucial for predicting how molecules will pack in a crystal lattice or interact with biological targets. ajol.info
Catalytic Applications
Acrolein Oxime as a Ligand Precursor in Organometallic Catalysis
Oximes are effective ligands for a variety of transition metals, including palladium, copper, and nickel, owing to the presence of multiple coordination sites (C, N, and O). unimi.it The ability of oximes to coordinate with metal centers is a foundational aspect of their role in catalysis. Aromatic oximes, for instance, can undergo directed ortho-palladation, a process where a palladium atom bonds directly to a carbon atom on the aromatic ring, forming a stable cyclic structure known as a palladacycle. core.ac.uk These metallacycles have proven to be exceptional pre-catalysts for numerous cross-coupling reactions. unimi.it
While much of the research focuses on aromatic oximes, the principles extend to unsaturated aliphatic oximes like this compound. The nitrogen lone pair and the C=N π-system are available for coordination. unimi.it In one documented pathway, allyl/nitrosyl complexes of rhodium and iridium were found to react with carbon monoxide, leading to the formation of an this compound complex via the tautomerization of a nitrosopropene intermediate. at.ua This demonstrates the capacity of the this compound structure to be integrated into organometallic complexes, serving as a direct precursor to catalytically relevant species.
Oxime-Derived Catalysts in Organic Transformations
The transformation of oximes into robust and highly active catalysts is a cornerstone of their application in modern organic synthesis. By incorporating the oxime functionality into a larger molecular framework, particularly with transition metals, catalysts with remarkable efficiency and stability can be developed.
Oxime-derived palladacycles, often generated from aromatic ketone oximes, are a class of air- and thermally-stable pre-catalysts that have demonstrated exceptional activity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. core.ac.ukarkat-usa.org These complexes, sometimes referred to as Nájera catalysts, are valued for their high efficiency, often achieving high turnover numbers (TONs) at very low catalyst loadings. nih.govroyalsocietypublishing.org They are effective for Mizoroki-Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings, among others, and can be used with a broad range of substrates including aryl iodides, bromides, and the more challenging aryl chlorides. core.ac.ukarkat-usa.orgnih.gov
A particularly relevant application is the chemoselective Heck arylation of acrolein diethyl acetal (B89532) (a protected form of acrolein) catalyzed by an oxime-derived palladacycle. google.com The reaction conditions can be tuned to selectively produce either cinnamaldehydes or 3-arylpropanoates, showcasing the versatility of these catalytic systems. oup.com The palladacycle acts as a stable source of palladium(0) nanoparticles, which are believed to be the true catalytic species. oup.combiologists.com
Table 1: Selected Heck Reactions Catalyzed by Oxime-Derived Palladacycles
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Base | Solvent | Product | Yield (%) | Ref |
| Acrolein diethyl acetal | 4-Bromoacetophenone | 1.0 | K₂CO₃ | DMAc | 4-Acetylcinnamaldehyde | 99 | oup.com |
| Acrolein diethyl acetal | 4-Chlorobenzonitrile | 1.0 | K₂CO₃ | DMAc | 4-Cyanocinnamaldehyde | 92 | oup.com |
| Acrolein diethyl acetal | Iodobenzene | 0.1 | Cy₂NMe | DMAc-H₂O | Ethyl 3-phenylpropanoate | 92 | oup.com |
| Acrolein diethyl acetal | 4-Cyanoiodobenzene | 0.1 | Cy₂NMe | DMAc-H₂O | Ethyl 3-(4-cyanophenyl)propanoate | 91 | oup.com |
| Styrene | p-Bromoanisole | 0.0001 | NaOAc | NMP | 4-Methoxystilbene | 97 | google.com |
| Methyl acrylate | Iodobenzene | 0.000001 | Et₃N | DMF | Methyl cinnamate | 98 | google.com |
DMAc: N,N-Dimethylacetamide; Cy₂NMe: (Dicyclohexyl)methylamine; NMP: N-Methyl-2-pyrrolidone; DMF: Dimethylformamide
The synthesis of chiral molecules is a critical endeavor in pharmaceutical and materials science. The oxime functional group plays a significant role in asymmetric catalysis, primarily as a substrate that can be stereoselectively reduced to form valuable chiral hydroxylamines and primary amines. scispace.comgoogle.comresearchgate.net The asymmetric hydrogenation of oximes is a long-standing challenge due to the inertness of the C=N bond and the high propensity for the labile N-O bond to cleave, leading to undesired amine byproducts. core.ac.ukgoogle.com
Recent breakthroughs have demonstrated that this challenge can be overcome using specialized transition-metal catalysts. Chiral iridium and nickel complexes have been developed that can hydrogenate oximes with high enantioselectivity while preserving the crucial N-O bond. scispace.comgoogle.com For example, an iridium catalyst featuring a chiral cyclopentadienyl (B1206354) ligand was shown to asymmetrically reduce oximes with up to 98% enantiomeric excess (e.e.). scispace.com Similarly, a chiral nickel catalyst was developed for the asymmetric hydrogenation of oximes to chiral hydroxylamines with yields up to 99% and 99% e.e. google.com These reactions often rely on weak attractive interactions between the catalyst and substrate to control the stereochemical outcome. google.com
Table 2: Examples of Asymmetric Hydrogenation of Oximes
| Metal Catalyst | Chiral Ligand Type | Substrate Type | Product | Yield (%) | e.e. (%) | Ref |
| Iridium | Chiral Cyclopentadienyl | Aromatic Oxime Ether | Chiral Methoxyamine | >99 | 98 | scispace.com |
| Nickel | Chiral Spiro-phosphine | Aromatic Oxime | Chiral Hydroxylamine (B1172632) | up to 99 | up to 99 | google.com |
| Rhodium | Chiral Phosphine | β-Oxime Ester | Chiral β-Amino Ester | - | - | nih.gov |
Palladacycles Derived from Oximes in Cross-Coupling Reactions (e.g., C-C and C-X bond formations)
Organocatalysis involving this compound Scaffolds
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing field. acs.org While there is extensive literature on the use of organocatalysts, such as aniline (B41778) derivatives, to promote the formation of oxime and hydrazone linkages, google.comresearchgate.netmdpi.com the use of an this compound scaffold as the organocatalyst itself is not well-documented in current research.
The concept of an oxime-containing molecule facilitating a reaction often involves intramolecular assistance rather than intermolecular organocatalysis. For instance, studies on the hydrolysis of polymers containing this compound have considered the influence of neighboring functional groups (like pyridine) on the reaction rate, which points to localized intramolecular catalytic effects. studybest.com Similarly, in the Trofimov reaction to form pyrroles, an O-vinyl oxime intermediate is formed which then undergoes a nih.govnih.gov-sigmatropic shift, a process driven by the inherent reactivity of the scaffold rather than its action as a catalyst for other molecules. thieme-connect.com While vinyl oximes and related structures are versatile intermediates in synthesis, jst.go.jpamanote.com their application as standalone organocatalysts for transformations of external substrates remains a largely unexplored area of chemical research.
Catalysis in Polymerization of this compound
This compound is a vinyl monomer that can undergo polymerization through several catalytic pathways, although producing high molecular weight polymers has proven challenging. nih.govbiologists.com Research has explored cationic, anionic, and radical-initiated polymerization methods.
Anionic polymerization of this compound can be catalyzed by bases such as lithium hydroxide (B78521) in an aqueous solution. The initiating species is believed to be the acrolein oximate anion (CH₂=CH-CH=N-O⁻). Cationic polymerization has also been reported, oup.comresearchgate.net as has free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) in organic solvents. biologists.com In addition to chemical catalysis, polymerization can be induced by physical means such as heat (thermal polymerization) or γ-irradiation. scispace.com These methods typically yield polymers with low molecular weights, in the range of 1000-2000 Da. biologists.com An alternative route to obtain high molecular weight polyacroleinoxime involves a polymer-analogous reaction, where pre-formed polyacrolein is reacted with hydroxylamine. nih.govscispace.com
Table 3: Catalytic Methods for the Polymerization of this compound
| Polymerization Type | Catalyst / Initiator | Solvent / Medium | Key Findings | Ref |
| Anionic | Lithium Hydroxide (LiOH) | Aqueous Solution | Forms low molecular weight polymer (1000-2000 Da). | |
| Cationic | Various | - | Polymerization is possible via a cationic mechanism. oup.comresearchgate.net | |
| Free-Radical | Azobisisobutyronitrile (AIBN) | Benzene | Yields low molecular weight polymer. biologists.com | |
| Radiation-Induced | γ-irradiation (Cobalt source) | Aqueous Solution | Polymerizes acrolein via a radical mechanism. scispace.com | |
| Thermal | Heat | Aqueous Solution | Initiated by ionic dissociation of molecular aggregates. |
Advanced Analytical Methodologies and Chemical Analysis
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a critical step in the analysis of volatile and reactive carbonyls like acrolein. By converting acrolein to its oxime derivative, its stability is increased, and its chromatographic properties are improved, leading to enhanced analytical sensitivity and selectivity.
PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) Derivatization for Carbonyl Analysis
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds, including acrolein. tib.euiarc.fr The reaction between acrolein and PFBHA yields a thermally stable acrolein oxime adduct. rsc.orgresearchgate.net This derivatization is crucial for subsequent analysis, particularly by gas chromatography, as it improves the volatility and detection of the analyte. dtic.mil
The PFBHA derivatization method has been optimized for various atmospherically relevant carbonyls, including acrolein. tib.eu Studies have investigated the influence of PFBHA concentration on the derivatization yield. One study found that the optimal PFBHA concentration was 0.43 mg/mL, with higher concentrations leading to a decrease in oxime formation, potentially due to less effective extraction of the oxime. tib.euresearchgate.net Another study suggested a PFBHA concentration of 0.8 mg/mL as optimal, though this was under microwave-assisted derivatization conditions. tib.eu The derivatization time is also a critical parameter, with research indicating that optimal times can vary, with some studies reporting 2-4 hours while others found 24 to 96 hours to be ideal, especially when dealing with dicarbonyls or when the derivatization is performed in a sodium bisulfite solution. tib.eu The resulting PFBHA-acrolein oxime is particularly suitable for analysis by gas chromatography coupled with mass spectrometry (GC-MS), especially with an electron capture negative ionization (ECNI) source, which provides high sensitivity. rsc.orgnih.govresearchgate.net
Table 1: PFBHA Derivatization Parameters for Acrolein Analysis
| Parameter | Recommended Condition | Reference |
| PFBHA Concentration | 0.43 mg/mL | tib.euresearchgate.net |
| Derivatization Time | 24 hours | tib.eu |
| Extraction Solvent | Dichloromethane | tib.eursc.org |
| pH for Extraction | pH = 1 | tib.eu |
This table provides a summary of optimized conditions for the derivatization of acrolein with PFBHA based on available research. Individual experimental setups may require further optimization.
Bisulfite Adduct Formation for Sample Preparation
For the analysis of acrolein in air samples, a common strategy involves trapping the volatile carbonyls in a solution of sodium bisulfite. rsc.orgnih.gov In this method, acrolein reacts with bisulfite to form a stable, water-soluble carbonyl-bisulfite adduct, also known as a sulfonate. researchgate.netnih.gov This process effectively captures acrolein from the sample matrix.
Following the trapping, the carbonyl-bisulfite adduct is dissociated to release the free acrolein for derivatization. rsc.orgresearchgate.net This is often achieved by adding hydrogen peroxide, which oxidizes the bisulfite and shifts the equilibrium back towards the free carbonyl. tib.euresearchgate.nethealtheffects.org The liberated acrolein is then derivatized with PFBHA to form the corresponding oxime, which is then extracted and analyzed. rsc.orgresearchgate.net This two-step process of adduct formation followed by derivatization enhances the selectivity and sensitivity of the analysis, particularly for trace levels of acrolein in complex matrices like ambient air. rsc.orgnih.gov The presence of bisulfite can significantly reduce the PFBHA derivatization yield, but the addition of hydrogen peroxide at an appropriate molar ratio can restore the yield to over 90%. researchgate.net
Chromatographic Separation Techniques
Once acrolein is converted to its more stable oxime derivative, various chromatographic techniques can be employed for its separation and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC) with Advanced Detectors (e.g., Electron Capture Negative Ionization Mass Spectrometry)
Gas chromatography is a powerful technique for the separation of volatile compounds like this compound. When coupled with an advanced detector such as an Electron Capture Negative Ionization Mass Spectrometer (GC-ECNI-MS), this method offers exceptional sensitivity and selectivity for the analysis of PFBHA-derivatized carbonyls. rsc.orgnih.govresearchgate.net The pentafluorobenzyl group in the this compound derivative is highly electrophilic, making it readily detectable by ECNI-MS with very low detection limits. iarc.fr
This high sensitivity allows for the detection of trace levels of acrolein, for instance, in ambient air, with minimum detection limits reported to be as low as 0.012 µg/m³. nih.gov The use of high-resolution capillary GC columns further enhances the separation of this compound from other carbonyl derivatives that may be present in the sample. iarc.fr The analysis of the PFBHA derivative of acrolein by GC-MS often results in two distinct peaks, corresponding to the syn- and anti-isomers of the oxime. dtic.mil
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of acrolein. iarc.frnih.gov For HPLC analysis, acrolein is typically derivatized to form a product that can be detected by fluorescence or UV detectors. researchgate.netscielo.org.mxnih.gov
One common derivatization agent for HPLC-UV analysis is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with acrolein to form a stable hydrazone that can be quantified by UV detection. scielo.org.mx For fluorescence detection, which generally offers higher sensitivity, various fluorogenic derivatizing agents are used. For example, acrolein can be condensed with luminarin 3 or 3-aminophenol (B1664112) to yield highly fluorescent derivatives. researchgate.net Another method involves pre-column derivatization with 1,2-diamino-4,5-dimethoxybenzene (DDB), which results in a fluorescent product with a detection limit of 10 nM. nih.gov These HPLC-based methods are robust and have been successfully applied to determine acrolein in various matrices, including biological samples and cigarette smoke. researchgate.netscielo.org.mx
Table 2: HPLC Methods for Acrolein Analysis
| Derivatizing Agent | Detector | Sample Matrix | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | UV | Cigarette Smoke | scielo.org.mx |
| Luminarin 3 | Fluorescence | Not specified | researchgate.net |
| 3-Aminophenol | Fluorescence | Human Liver Microsomes | researchgate.net |
| 1,2-Diamino-4,5-dimethoxybenzene (DDB) | Fluorescence | Human Serum | nih.gov |
This table summarizes various HPLC methods used for the determination of acrolein after derivatization.
Capillary Isotachophoresis for Separation and Quantification
Capillary isotachophoresis (CITP) is a form of capillary electrophoresis that separates ions based on their electrophoretic mobility. news-medical.net For the analysis of nonionic species like aldehydes, a derivatization step is necessary to impart a charge to the analyte. In the case of acrolein, it can be derivatized with sodium bisulfite to form a charged 1-hydroxy-1-sulfonic acid derivative. researchgate.net
This derivative can then be separated and quantified by CITP. researchgate.net CITP is a discontinuous system where the sample is placed between a leading electrolyte with high mobility and a terminating electrolyte with low mobility. news-medical.net The analytes migrate in distinct zones at the same velocity, and the length of each zone is proportional to the concentration of the analyte. news-medical.net This technique has been successfully applied to determine acetaldehyde (B116499) and acrolein in raw spirits, with a reported limit of detection for acrolein of 0.03 µg/cm³ in 100% ethanol. researchgate.net Capillary electrophoresis, in general, is considered a powerful and sensitive method for the separation and quantification of aldehydes formed from lipid peroxidation. nih.gov
Mass Spectrometry Coupling in Advanced Analytical Systems
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a cornerstone for the analysis of acrolein, often through its more stable oxime derivative. This coupling provides the high selectivity and sensitivity required for complex matrices.
GC-MS and LC-MS/MS Method Development for Trace Analysis
The analysis of acrolein at trace levels by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) typically requires a derivatization step to enhance stability and chromatographic performance. sigmaaldrich.com Acrolein is highly reactive and its standard analytical methods, such as those using 2,4-dinitrophenylhydrazine (DNPH), can be unreliable due to the instability of the resulting derivative. healtheffects.org
A common and effective strategy is the derivatization of acrolein with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.goviarc.frresearchgate.net This reaction converts the volatile and labile aldehyde into a more stable acrolein-PFBHA oxime, which is suitable for GC analysis. sigmaaldrich.comdtic.mil This oxime derivative is thermally stable and can be readily analyzed by GC-MS, often with electron capture negative ionization (ECNI-MS) for enhanced sensitivity. healtheffects.orgresearchgate.net
Methodologies have been developed for various environmental and biological media:
Air Analysis: A method for ambient air involves trapping airborne carbonyls in a mist chamber containing a sodium bisulfite solution. The trapped compounds are then derivatized with PFBHA, and the resulting oximes are analyzed by GC/ECNI-MS. This technique achieves very low detection limits, in the range of 0.012 to 0.035 µg/m³. healtheffects.orgresearchgate.net Another approach uses cold fiber solid-phase microextraction (SPME) with on-fiber PFBHA derivatization, followed by GC-MS, achieving detection limits of 2.88 µg/m³ for indoor air and 2.40 µg/m³ for exhaled air. researchgate.net
Water Analysis: For aqueous samples, derivatization with PFBHA followed by SPME and GC-MS analysis has been optimized. This method can quantify a range of carbonyls, including this compound, with detection limits in the nanomolar range. publish.csiro.au
Food Analysis: LC-MS/MS methods have been validated for detecting acrolein in various food products. These methods often involve solid-phase extraction (SPE) for sample cleanup, followed by derivatization and analysis, with limits of quantification (LOQ) reported between 0.43 and 5.24 µg/kg depending on the food matrix. sciforum.net
The power of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, making it an invaluable tool for trace analysis of contaminants in complex matrices like food and environmental samples. nih.gov
Interactive Table 1: GC-MS and LC-MS/MS Methods for Acrolein Trace Analysis
| Matrix Sample | Collection/Extraction | Derivatization Agent | Analytical Method | Limit of Detection (LOD) / Quantification (LOQ) | Reference(s) |
|---|---|---|---|---|---|
| Ambient Air | Mist Chamber | PFBHA | GC/ECNI-MS | LOD: 0.012 µg/m³ | healtheffects.orgresearchgate.net |
| Indoor/Exhaled Air | Cold Fiber SPME | PFBHA | GC-MS | LOD: 2.88 µg/m³ (Indoor), 2.40 µg/m³ (Exhaled) | researchgate.net |
| Seawater | Solid-Phase Microextraction (SPME) | PFBHA | GC-MS | LOD: 0.01–23.5 nM | publish.csiro.au |
| Food Products | Solid-Phase Extraction (SPE) | Not specified (post-extraction) | LC-MS/MS | LOQ: 0.43–5.24 µg/kg | sciforum.net |
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-time Monitoring
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a powerful technique for the real-time, online monitoring of volatile organic compounds (VOCs) like acrolein, without the need for sample preparation or derivatization. ionicon.comionicon.com This is a significant advantage for a reactive and unstable compound like acrolein, which can be lost or altered during offline sampling and analysis procedures. ionicon.com
The principle of PTR-MS involves soft chemical ionization, where protonated water molecules (H₃O⁺) transfer a proton to the target analyte (in this case, acrolein). rsc.org The resulting protonated acrolein ion is then detected by the mass spectrometer. For acrolein, the target ion is found at a mass-to-charge ratio (m/z) of 57. rsc.orgnih.gov
Key features and applications of PTR-MS for acrolein monitoring include:
High Sensitivity and Speed: PTR-MS offers detection limits down to the parts-per-trillion by volume (pptv) range with a response time of less than 100 milliseconds, allowing for the capture of rapid changes in concentration. ionicon.comionicon.commdpi.com
Real-time Analysis: The technique is ideal for monitoring dynamic processes, such as emissions from cooking, automotive exhaust, and industrial flares. ionicon.commdpi.comresearchgate.net
Direct Measurement: By avoiding derivatization, PTR-MS provides direct insight into the concentration of the native compound in the gas phase. ionicon.com
Research has demonstrated the use of PTR-MS in various settings, such as quantifying emissions from heated oils and monitoring indoor air quality, where acrolein is a priority pollutant. rsc.orgnih.gov A study using PTR-Time-of-Flight-MS (PTR-TOF-MS) reported a detection limit of 21 pptv for acrolein with a one-minute integration period. rsc.org
Interactive Table 2: Applications of PTR-MS for Real-Time Acrolein Monitoring
| Application Area | Key Finding | Monitored Ion (m/z) | Reported Detection Limit | Reference(s) |
|---|---|---|---|---|
| Indoor Air Quality | On-line monitoring of occupant exposure patterns. | 57 | 21 pptv | rsc.org |
| Automotive Exhaust | Real-time analysis of unstable compounds in emissions. | Not specified | High sensitivity | ionicon.com |
| Food Science | Early detection of acrolein precursors during oil oxidation. | 57 | High correlation with oxidation indicators | nih.gov |
| Industrial Emissions | Real-time quantification of VOCs from industrial flares. | Not specified | Not specified | researchgate.net |
Spectrophotometric and Fluorimetric Methodologies
Spectrophotometry and fluorimetry are established analytical methods that have been generally applied for the determination of acrolein. nih.goviarc.fr These techniques rely on the reaction of acrolein with a specific chemical reagent to produce a new compound (a derivative) that has strong absorbance (chromophore) or fluorescence (fluorophore) properties at a characteristic wavelength.
While mass spectrometry methods are often more specific, spectrophotometric methods can be robust and cost-effective. However, they can be prone to interferences. For example, the widely used DNPH derivatization method can lead to the formation of multiple side products when reacting with acrolein, which can complicate quantification due to overlapping chromatographic peaks and different absorption maxima. rsc.org
More advanced fluorescence-based applications have also been developed. In one study, acrolein was used to modify proteins, creating unique heterocyclic structures. These sites were then dually labeled using a hydroxylamine-fluorophore (forming an oxime) and a thiol-fluorophore, demonstrating the utility of fluorescence for analyzing acrolein-protein interactions via in-gel fluorescence. diva-portal.org
Application of Isotopic Labeling in Quantitative Analytical Research
Isotopic labeling is a cornerstone of modern quantitative analysis, providing the highest degree of accuracy and precision, particularly in complex sample matrices. This approach, known as the isotope dilution method, involves adding a known quantity of a stable, isotopically labeled version of the analyte to the sample before any processing steps. nih.gov This labeled compound serves as an internal standard that behaves almost identically to the native analyte during extraction, derivatization, and analysis, thereby correcting for any sample loss or matrix-induced signal suppression. healtheffects.org
For acrolein analysis, this has been applied effectively:
Deuterated Acrolein (acrolein-d₄): This labeled standard has been used as a matrix spike in the analysis of ambient air. It is added to the collection medium before sampling begins, allowing for the precise calculation of recovery and collection efficiency through the entire analytical process, from sample collection to final GC-MS measurement. healtheffects.orgresearchgate.net
¹³C and ¹⁵N Labeled Analogs: In a highly sensitive method to quantify acrolein-deoxyguanosine (Acro-dG) adducts in DNA, a stable isotope-labeled analogue (Acro-dG-¹³C₁₀,¹⁵N₅) was used as the internal standard. This allowed for attomole-level sensitivity using capillary LC-MS/MS. nih.gov
¹⁸O and ¹³C Labeling: Isotopic labeling has also been employed as a tool to trace the metabolic pathways of acrolein. In one study, ¹⁸O and ¹³C labeling, in conjunction with LC-MS/MS, was used to follow the formation and subsequent metabolism of a vitamin C conjugate of acrolein in cell cultures. nih.gov
The use of isotope dilution mass spectrometry is essential for overcoming the challenges associated with the high reactivity of acrolein and the potential for analyte loss, ensuring robust and reliable quantification.
Kinetic and Thermodynamic Studies of Acrolein Oxime Reactions
Determination of Reaction Order and Rate Constants
The kinetics of reactions involving acrolein, the precursor to acrolein oxime, have been investigated under various conditions to determine reaction orders and rate constants. For instance, in the oxidation of acrolein with cerium(IV) sulfate (B86663) in the presence of a sufficient excess of acrolein, the reaction exhibits zero-order kinetics with respect to the concentration of Ce(IV) ions. chempap.org However, for crotonaldehyde, a similar unsaturated aldehyde, the oxidation reaction is first-order with respect to both the Ce(IV) ions and the substrate. chempap.org The reaction involving acrolein is acid-catalyzed. chempap.org
The formation of oximes, in general, proceeds with second-order rate constants that are often 0.01 M⁻¹ s⁻¹ or lower at neutral pH, which is considered slower than many other bioconjugation reactions. nih.gov The rate-limiting step can influence the observed reaction order. nih.govresearchgate.net In studies of the oxidative regeneration of carbonyl compounds from oximes using Pyridinium Dichromate (PDC), the reactions are first-order with respect to PDC. sciensage.info The reaction rate increases with the concentration of the oxime, but not in a linear fashion, indicating fractional order kinetics with respect to the reductant (the oxime). sciensage.info
Rate constants have been determined for several gas-phase reactions of acrolein. The reaction of acrolein with acetylperoxyl radicals to form its epoxide has a determined rate constant, k₄, of (1.3 ± 0.9) x 10⁴ dm³mol⁻¹s⁻¹ at 383 K. york.ac.uk The kinetics for the reactions of CH₂OO and syn-CH₃CHOO with acrolein were studied, yielding bimolecular reaction rate coefficients at 298 K of (1.63 ± 0.19) × 10⁻¹² cm³ s⁻¹ and (1.17 ± 0.16) × 10⁻¹³ cm³ s⁻¹, respectively. rsc.org
| Reactants | Temperature (K) | Rate Constant (k) | Units | Source |
|---|---|---|---|---|
| Acrolein + Acetylperoxyl Radical | 383 | (1.3 ± 0.9) x 10⁴ | dm³mol⁻¹s⁻¹ | york.ac.uk |
| Acrolein + CH₂OO | 298 | (1.63 ± 0.19) × 10⁻¹² | cm³ s⁻¹ | rsc.org |
| Acrolein + syn-CH₃CHOO | 298 | (1.17 ± 0.16) × 10⁻¹³ | cm³ s⁻¹ | rsc.org |
| Crotonaldehyde + Ce(IV) ions | 290.5 | 6.5 x 10⁻¹ | dm³ mol⁻¹ s⁻¹ | chempap.org |
Elucidation of Rate-Determining Steps in Complex Reaction Sequences
The mechanism of oxime formation from an aldehyde like acrolein is a multi-step process. The reaction starts with a proton-catalyzed nucleophilic attack by hydroxylamine (B1172632) on the carbonyl carbon of acrolein, forming a tetrahedral intermediate known as a hemiaminal. nih.gov In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of this tetrahedral intermediate is typically the rate-determining step. nih.gov However, if the pH is too low (typically below 3), the initial attack of the nucleophile can become rate-determining because the nucleophile itself gets protonated and becomes less reactive. nih.gov At high buffer concentrations, the formation of the tetrahedral intermediate can also become the rate-determining step. researchgate.net
In other reactions involving acrolein, the rate-determining step has also been identified. For the oxidation of acrolein and methacrolein (B123484) by cerium(IV) sulfate, the slow, rate-determining step is proposed to be the acid-catalyzed hydration of the aldehyde. chempap.org In the context of Michael 1,4-nucleophilic addition to acrolein, the rate-determining transition state involves the formation of the carbon-carbon bond between the nucleophile and acrolein, accompanied by a proton transfer to the oxygen of the acrolein. ic.ac.uk For sulfa-Michael additions, it has been confirmed through calculations that the initial thiolate addition is the rate-determining step, while the subsequent protonation step is fast and not rate-limiting. acs.org
Influence of Solvent, pH, and Temperature on Reaction Kinetics
The kinetics of chemical reactions, including those to form this compound, are significantly influenced by environmental conditions such as the solvent, pH, and temperature.
Solvent: The choice of solvent can impact reaction rates. For example, the oxidation of acetaldoxime (B92144) has been studied in 19 different organic solvent media. sciensage.info The polarity of the solvent can affect the stability of reactants and transition states. In studies of acrolein, binary liquid mixtures with solvents like methanol (B129727) have been used to investigate physico-chemical properties, demonstrating the importance of the solvent environment. scholarsresearchlibrary.com
pH: The pH of the reaction medium is a critical factor in oxime formation. The reaction is subject to acid catalysis. nih.govresearchgate.net For the formation of oximes and hydrazones, a pH of approximately 4.5 is often optimal. nih.gov In the pH range of 3 to 7, the rate-limiting step is the acid-catalyzed dehydration of the tetrahedral intermediate. nih.gov However, at pH values below 3, the reaction slows down because the nucleophile (e.g., hydroxylamine) becomes protonated, reducing its nucleophilicity and making its attack on the carbonyl group the rate-determining step. nih.gov In the oxidation of acrolein, the reaction is also acid-catalyzed, with the rate constant showing a linear dependence on the concentration of H₃O⁺ ions. chempap.org
Temperature: Temperature affects reaction rates as described by the Arrhenius equation. In the oxidation of acrolein with cerium(IV) sulfate, the rate constant increases with temperature. chempap.org Conversely, the reactions of acrolein with the Criegee intermediates CH₂OO and syn-CH₃CHOO exhibit a negative temperature dependence, meaning the rate coefficients decrease as the temperature increases. rsc.org The activation energies for these reactions were determined to be (−1.70 ± 0.19) and (−1.47 ± 0.24) kcal mol⁻¹, respectively. rsc.org The activation energies for oximation reactions are generally quite low, often less than 75 kJ mol⁻¹. researchgate.net
| Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) | Source |
|---|---|---|
| 17.5 | 0.65 | chempap.org |
| 22.5 | 0.92 | chempap.org |
| 27.5 | 1.25 | chempap.org |
| 32.5 | 1.59 | chempap.org |
Isotopic Effects (e.g., Kinetic Isotope Effects) in Mechanistic Investigations
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for investigating reaction mechanisms, particularly for determining rate-limiting steps and the structure of transition states. libretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For instance, substituting hydrogen with deuterium (B1214612) (a deuterium effect, kH/kD) can result in a normal KIE of up to 7 or 8 if the C-H bond is broken in the rate-limiting step. libretexts.org Secondary KIEs occur when the isotopic substitution is at a site other than the bond being broken. libretexts.org These are typically smaller and can be used to probe changes in hybridization or steric environment at the transition state. wikipedia.org
While specific KIE studies on this compound reactions were not found in the provided search results, this technique is broadly applicable. For example, KIE analysis could be used to study the mechanism of this compound formation. By substituting a hydrogen atom on the hydroxylamine or acrolein with deuterium, one could probe the nature of the proton transfers involved and confirm whether the dehydration of the hemiaminal intermediate is indeed the rate-limiting step. nih.govnih.gov Such studies have been instrumental in detailing the mechanisms of other reactions, including those catalyzed by enzymes like ribonuclease A. nih.gov
Thermodynamic Parameters of Reaction Equilibria and Stability
Thermodynamic parameters provide crucial insights into the stability of products and the energy profile of a reaction. For oxime formation, the equilibrium generally favors the product. nih.gov The equilibrium constants (Keq) for oximes are typically greater than 10⁸ M⁻¹, indicating high thermodynamic stability. nih.gov The stability of oximes increases in the order: acetone (B3395972) < cyclohexanone (B45756) ~ furfural (B47365) ~ benzaldehyde (B42025) < pyruvic acid. nih.gov Conjugates derived from ketones are generally more stable than those from aldehydes. nih.gov
Activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be calculated from the temperature dependence of reaction rates. chempap.org For the oxidation of acrolein with cerium(IV) sulfate, the activation enthalpy was found to be 51.2 kJ mol⁻¹, and the activation entropy was -128 J K⁻¹ mol⁻¹. chempap.org These parameters can be used to evaluate the thermodynamic parameters of complex formation between reactants and the activation parameters for the decomposition of such complexes. sciensage.info Studies on binary mixtures of acrolein and methanol have also been conducted to determine various thermodynamic properties like adiabatic compressibility and free volume, which relate to molecular interactions in the solution. scholarsresearchlibrary.com
| Substrate | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Source |
|---|---|---|---|
| Acrolein | 51.2 | -128 | chempap.org |
| Crotonaldehyde | 35.1 | -127 | chempap.org |
| Methacrolein | 35.2 | -201 | chempap.org |
| Reactants | Product Type | Equilibrium Constant (Keq) (M⁻¹) | Source |
|---|---|---|---|
| Acetone + Hydroxylamine | Oxime | ~10⁸ | nih.gov |
| General Aldehyde/Ketone + Hydrazine | Hydrazone | 10⁴ - 10⁶ | nih.gov |
Environmental Chemical Pathways and Transformations of Precursors and Derivatives Chemical Focus
Formation of Acrolein (Precursor) in Atmospheric Chemical Processes (e.g., Photochemical Oxidation)
Acrolein (prop-2-enal) is a significant and highly reactive atmospheric pollutant. aaclab.com Its presence in the atmosphere is not primarily due to direct industrial production but rather from its formation as a secondary pollutant through various chemical reactions. who.int The predominant formation pathway is the photochemical oxidation of certain volatile organic compounds (VOCs). nih.govepa.gov
One of the most significant precursors to atmospheric acrolein is 1,3-butadiene (B125203), an anthropogenic VOC emitted from sources such as vehicle exhaust and industrial processes. nih.govcopernicus.org In the atmosphere, 1,3-butadiene reacts with photochemically generated hydroxyl radicals (•OH) and ozone (O₃), leading to the formation of acrolein. nih.govcopernicus.org Studies have reported acrolein yields of up to 98% from the reaction of 1,3-butadiene with OH radicals and 52% from its ozonolysis. copernicus.org
The photochemical oxidation of acrolein itself is a key atmospheric process. The primary removal mechanism for acrolein in the air is its reaction with hydroxyl radicals, which has a relatively short half-life of 15-20 hours. cdc.gov This reaction leads to a variety of smaller, oxygenated products. nih.govcdc.govacs.org In the presence of nitrogen oxides (NOx), these reactions can also form peroxynitrates. cdc.gov
Incomplete combustion of organic materials is another major source of atmospheric acrolein. who.intepa.gov It is a component of emissions from vehicle exhaust, biomass burning, and tobacco smoke. aaclab.comwho.int
| Precursor/Source | Atmospheric Process | Key Products |
| 1,3-Butadiene | Photochemical Oxidation (with •OH, O₃) | Acrolein , Formaldehyde nih.govcopernicus.org |
| Acrolein | Photochemical Oxidation (with •OH) | Glyoxal, Glycolaldehyde, Formaldehyde, Carbon Monoxide nih.govcdc.govacs.org |
| Organic Materials (Fuels, Tobacco, etc.) | Incomplete Combustion | Acrolein , various aldehydes who.intepa.gov |
Chemical Reactivity of Acrolein Oxime and its Derivatives in Aqueous and Atmospheric Systems
This compound (CH₂=CH-CH=NOH) is a compound whose stability and reactivity are dictated by its functional groups and the surrounding chemical environment. The synthesis of monomeric this compound requires carefully controlled conditions due to the high reactivity of its acrolein precursor, which has a strong tendency to polymerize. google.com
Research outlined in patent literature indicates that the formation of stable, monomeric this compound from the reaction of acrolein and hydroxylamine (B1172632) is highly dependent on pH. google.com The reaction must be carried out in the substantial absence of free strong inorganic acids, at a pH maintained between 6.5 and 9, and at temperatures not exceeding 50°C. google.com Under acidic conditions (below pH 6.5), the reaction does not yield the desired monomeric oxime; instead, it leads to a highly viscous product, indicative of polymerization. google.com Conversely, in aqueous buffers at physiological pH (7.45), oxime formation chemistry is shown to be a robust and efficient reaction, proceeding to full conversion, which suggests the stability of the oxime functional group under these conditions. acs.org
The atmospheric chemistry of this compound is not extensively documented. However, its reactivity can be inferred from its structure. This compound retains the carbon-carbon double bond of its precursor, acrolein. google.com This vinyl group is known to be highly susceptible to attack by atmospheric oxidants. chemcess.com Acrolein's primary atmospheric loss process is its rapid reaction with hydroxyl radicals. cdc.govacs.org Therefore, it is expected that this compound would also be highly reactive in the atmosphere, participating in addition reactions with OH radicals and ozone at its C=C double bond.
The reactivity of acrolein in aqueous systems is characterized by hydration across the double bond to form 3-hydroxypropanal (B37111). google.com This reaction is reversible and influenced by pH. google.com While direct studies on this compound hydration were not found, the presence of the vinyl group suggests that similar aqueous addition reactions could be possible.
Role of Oxime-Based Derivatization in Environmental Analytical Chemistry for Carbonyl Detection
The direct measurement of acrolein and other carbonyls in environmental samples, particularly in ambient air, is challenging due to their reactivity and low concentrations. researchgate.netresearchgate.net Standard methods that use 2,4-dinitrophenylhydrazine (B122626) (DNPH) have proven unreliable for acrolein because the resulting hydrazone derivative is unstable, leading to inaccurate measurements. aaclab.com
To overcome these challenges, derivatization techniques that convert target carbonyls into more stable and easily detectable compounds are employed. Oxime-based derivatization has emerged as a superior method for the analysis of acrolein and other carbonyls. aaclab.comcopernicus.org This process involves reacting the carbonyl compound with a hydroxylamine reagent to form a stable oxime derivative. nih.govscielo.br
Several derivatizing agents are used for this purpose:
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that reacts with carbonyls to form PFBHA-oximes. copernicus.orgnih.gov These derivatives are highly sensitive and suitable for analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). copernicus.orgnih.gov This method has been successfully applied to quantify a wide range of carbonyls in diesel emissions and other air samples. nih.gov
O-benzylhydroxylamine: This reagent is used to coat silica (B1680970) gel cartridges for sampling ambient air. aaclab.com Acrolein is captured on the cartridge, where it forms a stable this compound derivative that can be extracted and analyzed by GC. aaclab.com
O-tert-butyl-hydroxylamine hydrochloride (TBOX): This is another agent used to convert carbonyls to oximes for subsequent analysis. nih.gov
These oxime derivatization methods offer enhanced stability, sensitivity, and selectivity, making them crucial for the accurate quantification of hazardous carbonyls like acrolein in environmental monitoring. researchgate.netnih.gov
| Derivatization Agent | Analyte(s) | Analytical Technique | Application |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Acrolein, various aliphatic and aromatic carbonyls | GC/MS, LC/MS copernicus.orgnih.gov | Air pollution analysis (e.g., diesel exhaust) nih.gov |
| O-benzylhydroxylamine | Acrolein, multifunctional carbonyls | GC/NPD, GC/FID, GC/MS aaclab.comacs.org | Ambient air and precipitation analysis aaclab.comacs.org |
| O-tert-butyl-hydroxylamine hydrochloride (TBOX) | Dicarbonyls | GC/MS nih.gov | Investigating gas-phase reaction products nih.gov |
By-product Chemistry and Transformation in Industrial Processes
Acrolein is a vital industrial chemical intermediate, primarily used in the synthesis of acrylic acid and the amino acid methionine. epa.govtaylorandfrancis.comwikipedia.org The main industrial production route is the catalytic vapor-phase oxidation of propylene (B89431). wikipedia.orggoogle.com This process, while efficient, generates several by-products. google.com
The effluent gas stream from propylene oxidation typically contains unreacted propylene, acrolein, and a mixture of by-products including:
Water
Carbon monoxide
Carbon dioxide
Acetic acid
Acrylic acid google.com
Another production route involves the dehydration of glycerol (B35011), a by-product of biodiesel production. taylorandfrancis.comresearchgate.net This process is also accompanied by side reactions that lead to the formation of by-products and coke, which deactivates the catalyst. taylorandfrancis.com
The transformation of acrolein in industrial wastewater is a significant concern due to its toxicity to microorganisms used in biological treatment plants. google.com In aqueous environments, acrolein readily undergoes a hydration reaction to form various by-products, a process that is influenced by pH. google.com Key transformation products in water include:
3-hydroxypropanal
Acrylic acid
Allyl alcohol google.com
The hydration reaction to 3-hydroxypropanal is potentially reversible, which can complicate wastewater treatment. google.com Therefore, industrial water treatment processes are often designed to not only remove acrolein but also to decompose these persistent by-products to prevent the reformation of acrolein downstream. google.com
| Industrial Process | Key Reactants | Primary Product | Major By-products / Transformation Products |
| Propylene Oxidation | Propylene, Oxygen (Air) | Acrolein | Acetic acid, Acrylic acid, CO, CO₂ google.com |
| Glycerol Dehydration | Glycerol | Acrolein | Coke, various other compounds taylorandfrancis.comacs.org |
| Wastewater Transformation | Acrolein, Water | (Decomposition) | 3-hydroxypropanal, Acrylic acid, Allyl alcohol google.com |
Future Directions and Emerging Research Frontiers
Development of Novel Synthetic Strategies for Acrolein Oxime and Its Heterocyclic Derivatives
The synthesis of this compound and its subsequent transformation into valuable heterocyclic compounds remain a central focus of research. Traditional methods are being re-evaluated in favor of more sophisticated and environmentally benign strategies.
A key area of development is the use of transition-metal catalysis and radical chemistry to construct N-heterocycles from oximes. mdpi.com These methods offer powerful tools for organic synthesis, enabling the creation of diverse structures like pyridines, pyrrolines, and imidazoles. mdpi.com For instance, researchers have developed a transition-metal-free catalytic reaction involving oxime esters and acrolein to produce polysubstituted pyridines, a method that reduces environmental impact by using iodine and triethylamine. mdpi.com Copper-catalyzed reactions have also shown promise in synthesizing borated pyrroline (B1223166) derivatives from γ,δ-unsaturated aromatic oxime esters. mdpi.com
The direct synthesis of this compound itself has been a subject of study for decades, with early patents describing its preparation from acrolein and hydroxylamine (B1172632) hydrochloride under controlled pH and temperature conditions. smolecule.comgoogle.com More recent innovations focus on improving yield, purity, and safety. A notable development involves a photocatalytic approach to synthesize 8-hydroxyquinoline (B1678124) from o-aminophenol and acrolein, where a cobalt oxime chelate acts as a photocatalyst. google.com This method is advantageous due to its easily controlled reaction process and high selectivity. google.com
Furthermore, the oximation of α,β-unsaturated carbonyl compounds, a class to which acrolein belongs, is a well-established route to various heterocyclic systems. The reaction of benzylidene acetylacetone (B45752) derivatives with hydroxylamine hydrochloride, for example, yields a mixture of isoxazoline (B3343090) derivatives. These findings suggest that further exploration of reaction conditions and substrates related to acrolein could lead to a wider array of novel heterocyclic structures.
The table below summarizes some of the emerging synthetic strategies involving oximes for the preparation of heterocyclic compounds.
| Heterocyclic Product | Reagents/Catalysts | Key Features |
| Polysubstituted Pyridines | Oxime esters, Acrolein, Iodine, Triethylamine | Transition-metal-free, environmentally friendlier. mdpi.com |
| Borated Pyrrolines | γ,δ-Unsaturated aromatic oxime esters, B₂pin₂, CuCl, LiOMe | High yield under mild conditions. mdpi.com |
| 8-Hydroxyquinoline | o-Aminophenol, Acrolein, Cobalt oxime chelate photocatalyst, Eosin Y | Photocatalytic, high selectivity and yield. google.com |
| Isoxazoline Derivatives | Benzylidene acetylacetone, Hydroxylamine hydrochloride | Yields various heterocyclic compounds based on substituents. |
Exploration of this compound in Supramolecular Chemistry and Materials Science
The unique chemical properties of the oxime functional group are increasingly being harnessed in the fields of supramolecular chemistry and materials science. rsc.org While research directly involving this compound in these specific areas is still emerging, the broader class of oxime-containing molecules provides a strong precedent for its potential applications. Oximes are recognized for their role in crystal engineering, molecular recognition, and the formation of complex coordination compounds. rsc.org
Recent studies have highlighted the ability of oxime derivatives to form gels and other supramolecular assemblies. These materials can have applications in areas such as drug delivery. google.es The reactivity of the acrolein moiety within this compound presents an intriguing possibility for creating functional polymers and materials. For instance, acrolein itself is known to polymerize, and its derivatives are used in producing specialty chemicals. smolecule.com The polymerization of this compound could lead to novel polymers with unique properties conferred by the oxime group.
Furthermore, the interaction of this compound with biomolecules is an area of active investigation. smolecule.com Its character as a reactive electrophile allows it to modify proteins and amino acids, which could be exploited in the design of new biomaterials or chemical probes. smolecule.com The development of protein conjugates using oxime ligation is a well-established technique in chemical biology, and the bifunctional nature of this compound (containing both a reactive C=C bond and an oxime) could offer new strategies for bioconjugation. nih.govacs.org
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. DFT studies provide deep insights into reaction mechanisms, stereoselectivity, and the electronic properties of reactants, transition states, and products. google.esresearchgate.net
For acrolein itself, comprehensive DFT and coupled-cluster studies have been performed to determine its molecular structure and spectroscopic signatures with high accuracy. sdsu.edu These computational models can predict vibrational spectra and relative energies of different conformers. sdsu.edu Similar advanced computational analyses of this compound could elucidate its conformational preferences, reactivity, and spectroscopic properties, guiding experimental work.
DFT calculations have also been instrumental in understanding the mechanisms of reactions involving oximes. For example, the mechanism of oxime formation is supported by DFT calculations, which help in designing faster-reacting substrates and catalysts. nih.gov In the context of heterocyclic synthesis, DFT has been used to study the intramolecular Heck-type coupling of oximes with aryl halides, revealing the catalytic cycle and identifying the rate-determining step. researchgate.net Applying these computational methods to reactions involving this compound could help optimize reaction conditions and predict the feasibility of new synthetic routes.
Recent computational work has also explored the potential of various nanomaterials to act as sensors for acrolein by modeling their adsorption properties using DFT. researchgate.net This suggests that computational modeling could also play a role in developing applications for this compound in materials science and sensor technology.
Integration of this compound Chemistry into Microfluidic and Flow Synthesis Platforms
Flow chemistry and microfluidic systems offer significant advantages over traditional batch synthesis, including improved safety, better process control, higher yields, and easier scalability. wuxibiology.commit.edu The integration of this compound chemistry into these platforms represents a major frontier for both academic research and industrial application.
The synthesis of acrolein itself is often a high-temperature, gas-phase reaction, and the use of continuous-flow reactors can enhance safety and efficiency. mit.edu Similarly, the synthesis of this compound, which requires careful temperature and pH control, is well-suited for a flow chemistry approach. smolecule.comgoogle.com Flow systems allow for precise control over these parameters, potentially leading to higher yields and purities of the monomeric oxime while minimizing polymerization. google.com
Microfluidic systems, in particular, are being explored for various chemical transformations. orcid.org The rapid mixing and heat transfer in microreactors can accelerate reactions and provide access to novel reactivity. The synthesis of nanoparticles and polymeric micelles using microfluidics has been demonstrated, suggesting potential for creating this compound-based materials in a highly controlled manner. nih.gov
While specific examples of this compound synthesis in flow are not yet widely reported, the principles of flow chemistry are being applied to related processes. For example, high-throughput experimentation (HTE), often coupled with flow chemistry, is used to rapidly screen reaction conditions for challenging transformations. wuxibiology.com This approach could be used to quickly identify optimal conditions for the synthesis of this compound and its derivatives.
Sustainable and Energy-Efficient Methodologies for this compound Production and Utilization
The chemical industry is increasingly focused on developing sustainable and energy-efficient processes. For acrolein and its derivatives, this translates to exploring greener synthetic routes and utilizing renewable feedstocks.
A major area of research is the production of acrolein from bio-based glycerol (B35011), a byproduct of biodiesel production. nih.gov The gas-phase dehydration of glycerol over solid acid catalysts is a promising sustainable route to acrolein. nih.govdntb.gov.uaresearchgate.net Catalysts such as tantalum oxides and supported tungstophosphoric acid are being investigated to improve the selectivity and stability of this process. dntb.gov.uaresearchgate.net A sustainable supply of acrolein would, in turn, make the production of this compound more environmentally friendly.
In addition to sustainable production, the utilization of this compound in energy-efficient reactions is also a key goal. Photocatalysis, as mentioned earlier, is one such approach that can often be performed under mild conditions using visible light as an energy source. google.com The use of highly efficient catalysts, including palladacycles derived from oximes, can also reduce the energy input required for chemical transformations by lowering activation barriers. core.ac.uk
Furthermore, designing synthetic routes that minimize waste and avoid the use of hazardous reagents is a core principle of green chemistry. The development of catalytic, one-pot reactions for the synthesis of complex molecules from this compound aligns with this goal by reducing the number of purification steps and improving atom economy. Research into transition-metal-free reactions and the use of water as a solvent are also important steps towards more sustainable chemical processes involving oximes. mdpi.comcore.ac.uk
The table below highlights key research findings related to the sustainable production of acrolein.
| Feedstock | Catalyst | Key Finding |
| Glycerol | Tantalum Oxides | The calcination temperature of the catalyst significantly affects its acidity and selectivity towards acrolein. researchgate.net |
| Glycerol | 12-tungstophosphoric acid on ZrO₂ and SiO₂ | A promising catalyst system for the gas-phase dehydration of glycerol to acrolein. dntb.gov.ua |
| Methanol (B129727) and Ethanol | Spinel Catalysts | Oxidative coupling of alcohols offers an alternative route to sustainable acrolein production. rsc.org |
Q & A
Q. What are the established synthetic routes for acrolein oxime, and how can researchers optimize yield and purity?
this compound (CAS 5314-33-0) is commonly synthesized via the reaction of acrolein (CH₂=CHCHO) with hydroxylamine (NH₂OH) under controlled conditions. Key steps include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of acrolein to hydroxylamine in aqueous or alcoholic solvents to minimize side reactions (e.g., acrolein dimerization) .
- pH control : Conducting the reaction at neutral or slightly acidic conditions (pH 5–7) to favor oxime formation over competing pathways .
- Purification : Employing vacuum distillation or recrystallization to isolate the product, followed by characterization via NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure and purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- Chromatography :
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms between catalytic and non-catalytic pathways for this compound derivatives?
Discrepancies often arise in studies of this compound reactivity (e.g., isomerization or cyclization). Methodological strategies include:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated acrolein (CH₂=CDCHO) to identify rate-determining steps .
- Computational modeling : Apply density functional theory (DFT) to map energy profiles for catalytic vs. non-catalytic pathways, focusing on transition states .
- In situ spectroscopy : Use time-resolved FT-IR or Raman spectroscopy to detect intermediates (e.g., nitrones or imines) in real-time .
Q. What experimental designs are suitable for studying the toxicity and environmental persistence of this compound?
- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays, with LC₅₀ values compared to acrolein (known carcinogen) .
- Environmental fate studies :
Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices?
- Sample preparation : Derivatize with pentafluorobenzyl hydroxylamine (PFBHA) to enhance volatility and sensitivity for GC-ECD/NCI-MS analysis .
- Calibration standards : Prepare matrix-matched standards to correct for ionization suppression in biological or environmental samples .
- Validation : Follow ICH guidelines for accuracy (spike recovery 80–120%), precision (RSD <15%), and detection limits (LOD <1 ppb) .
Methodological Considerations
Q. What strategies are recommended for elucidating the role of this compound in biochemical pathways (e.g., inflammation or lipid peroxidation)?
Q. How can discrepancies between theoretical and experimental vibrational spectra of this compound be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
